2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Catalog No.
S3140752
CAS No.
84131-04-4
M.F
C20H26O6S
M. Wt
394.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylben...

CAS Number

84131-04-4

Product Name

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

IUPAC Name

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C20H26O6S

Molecular Weight

394.48

InChI

InChI=1S/C20H26O6S/c1-18-7-9-20(10-8-18)27(21,22)26-16-15-24-12-11-23-13-14-25-17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3

InChI Key

SULYUXLJHONROP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC2=CC=CC=C2

Solubility

not available

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a benzyloxy group and a 4-methylbenzenesulfonate moiety. Its chemical formula is C20H26O6SC_{20}H_{26}O_6S and it has a CAS number of 84131-04-4. This compound is often utilized in research settings due to its potential applications in various biochemical processes and studies .

, primarily due to the presence of functional groups such as the sulfonate and ether linkages. Key reactions include:

  • Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the benzyloxy groups can be hydrolyzed, releasing benzyl alcohol and altering the compound's solubility and reactivity.
  • Reduction: The sulfonate group can be reduced to form corresponding alcohols or thiols, depending on the reagents used.

These reactions enable modifications that can tailor the compound's properties for specific applications .

While specific biological activity data for 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is limited, compounds with similar structures often exhibit significant biological properties. These may include:

  • Antimicrobial Activity: Sulfonate esters are known for their potential antimicrobial properties.
  • Cellular Penetration: The ethoxy linkers may enhance cellular permeability, making this compound a candidate for drug delivery systems.

Further research is necessary to elucidate its specific biological effects and mechanisms of action .

The synthesis of 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves several steps:

  • Formation of Benzyloxy Ethanol: The starting material is treated with appropriate reagents to introduce the benzyloxy group.
  • Ether Linkage Creation: Successive reactions with ethylene glycol derivatives create the ether linkages.
  • Sulfonation: The final step involves attaching the 4-methylbenzenesulfonate group through a sulfonation reaction.

These steps can be optimized based on desired yields and purity levels .

The primary applications of 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate include:

  • Research Use: Primarily utilized in biochemical research for studying molecular interactions and drug delivery systems.
  • Chemical Biology: Acts as a linker in various chemical biology applications, facilitating the study of protein interactions and cellular processes.
  • Pharmaceutical Development: Potential use in drug formulation due to its unique structural properties that may enhance bioavailability .

Several compounds share structural similarities with 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonateC18H22O5SLacks additional ethoxy units; simpler structure
4-Methylbenzenesulfonic acidC7H8O3SNo ether linkages; more acidic nature
Benzyl-PEG3-TosylateC18H22O5SSimilar PEG structure but differs in protecting groups

The presence of multiple ethoxy units in 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate provides enhanced solubility and potential for greater flexibility in applications compared to its simpler counterparts .

The evolution of PEG-based tosylates traces its origins to the mid-20th century, when researchers recognized the potential of PEG as a water-soluble polymer for modifying biomolecules. Early work focused on monofunctional PEG derivatives, but the need for heterobifunctional systems—combining protective groups with reactive termini—drove innovations in the 1990s. The introduction of benzyl ether-protected PEG tosylates, such as 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, emerged as a solution to challenges in regioselective functionalization. These compounds enabled sequential modifications of macromolecules while preserving orthogonal reactivity, a cornerstone of contemporary bioconjugation techniques.

Significance in Modern Synthetic Organic Chemistry

This compound’s dual functionality—a benzyl-protected hydroxyl group and a tosyl-activated terminus—makes it indispensable for:

  • Controlled elongation of PEG chains in solid-phase synthesis
  • Site-specific modification of proteins and peptides via nucleophilic displacement
  • Fabrication of dendrimers and star polymers through iterative coupling strategies

The tosyl group’s superior leaving ability ($$ \text{p}K_a \approx -6 $$) compared to conventional halides enables reactions under mild conditions, minimizing side reactions in sensitive biological systems.

Structural Classification Within PEG-Based Reagents

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate belongs to the class of heterobifunctional PEG derivatives with the general formula:
$$ \text{BnO-(CH}2\text{CH}2\text{O)}n\text{-CH}2\text{CH}_2\text{-OTs} $$
Key structural features include:

PropertySpecificationSource
PEG chain length3 ethylene oxide units ($$n=3$$)
Protecting groupBenzyl (Bn)
Leaving groupTosyl (Ts)
Molecular weight306.38 g/mol (for $$n=1$$ analog)

This architecture balances steric accessibility with synthetic versatility, enabling applications ranging from small-molecule derivatization to polymer crosslinking.

Comparative Analysis with Related Benzyloxy-Functionalized Derivatives

The compound’s reactivity profile distinguishes it from similar derivatives:

DerivativeKey DifferencesReactivity Implications
Benzyl-PEG2-TosShorter chain ($$n=2$$)Faster solvolysis, lower solubility
Benzyl-PEG7-alcoholLonger chain ($$n=7$$), hydroxyl terminusPrecludes nucleophilic substitution
mPEG-TosylateMethoxy terminus instead of benzylLacks orthogonal protection capacity

The benzyl group’s stability under acidic conditions (e.g., 3% TCA in DCM) allows sequential deprotection strategies unavailable in methoxy-protected analogs.

Theoretical Foundation for Nucleophilic Displacement Reactions

The tosyl group’s electron-withdrawing sulfonate moiety activates the adjacent ethylene oxide unit for $$S_N2$$ reactions. The reaction mechanism proceeds via:
$$ \text{R-OTs} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{TsO}^- $$
Key factors influencing reactivity:

  • Steric effects: The PEG chain’s flexibility reduces steric hindrance compared to aromatic tosylates
  • Solvation: Ethylene oxide units stabilize transition states through polar interactions
  • Leaving group ability: Tosylate’s mesomeric stabilization lowers activation energy ($$ \Delta G^\ddagger $$) by 15-20 kJ/mol vs. chloride

Experimental studies using ESI-MS monitoring demonstrate >95% displacement efficiency when reacting with primary amines under mild conditions (25°C, DMF). This predictability underpins the compound’s utility in multi-step syntheses requiring precise molecular architecture control.

The selective tosylation of polyethylene glycol derivatives represents a fundamental challenge in synthetic chemistry, particularly when targeting monofunctional products from symmetrical diols [18]. Silver oxide mediated monotosylation has emerged as a highly efficient strategy for achieving selective tosylation of polyethylene glycol compounds [18] [21]. The tosylation reaction in the presence of the heterogeneous catalyst silver oxide and potassium iodide in a specific stoichiometric ratio has been demonstrated to be highly efficient, resulting in 71-76% yield of monofunctional polyethylene glycol tosylate depending on molecular weight [18] [21].

The mechanism of selective tosylation involves the deformation of the polyethylene glycol molecule in a semi-circular fashion through interaction with silver oxide [12]. The two hydroxyl groups become positioned in close proximity, enabling internal hydrogen bonding between them [12]. This conformational change creates slightly different acidities for the two hydroxyl groups, allowing the more acidic hydrogen to be selectively deprotonated by silver oxide [12]. The resulting alkoxide becomes more nucleophilic for attacking the sulfur of the tosyl chloride [12].

Traditional approaches utilizing silica chloride as a catalyst for tosylation of alcohols with para-toluenesulfonic acid in methylene chloride under reflux conditions have shown selective tosylation of secondary alcohols over primary alcohols [6]. When a mixture of primary and secondary alcohols is treated with para-toluenesulfonic acid in the presence of silica chloride, secondary alcohols can be tosylated chemoselectively with yields reaching 95% while primary alcohols show only 7% conversion [6].

Catalyst SystemYield (%)SelectivityTemperature (°C)Reaction Time
Silver oxide/Potassium iodide71-76MonotosylationRoom temperature3-6 hours
Silica chloride/para-toluenesulfonic acid84-95Secondary > PrimaryRefluxVariable
Cesium heteropoly acids100Monoester selective130-1501-24 hours

The application of cesium heteropoly acids as heterogeneous catalysts has demonstrated exceptional selectivity for monoester formation in polyethylene glycol systems [19]. These catalysts maintain 100% selectivity toward monoester products from the first hour through 24 hours of reaction time [19]. The molar ratio of reactants plays a crucial role, with a 1:4 ratio of acid to polyethylene glycol providing optimal selectivity [19].

Benzyloxy Terminal Group Introduction Methodologies

The introduction of benzyloxy terminal groups in polyethylene glycol derivatives represents a critical step in the synthesis of 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate [5]. The synthesis of benzyloxy-terminated polyethylene glycol compounds typically involves the mono-benzylation of tetraethylene glycol using modified Williamson ether synthesis conditions [5].

A highly effective approach involves treating four equivalents of tetraethylene glycol in tetrahydrofuran with one equivalent sodium hydride at 0°C [5]. The resulting alkoxide is then alkylated with 0.8 equivalents benzyl bromide at 40°C [5]. This procedure gives mono-benzylated benzyloxy-tetraethylene glycol with minimal formation of di-benzylated products compared to traditional methods that typically achieve yields around 70% or lower [5].

The modified conditions achieve higher yields of mono-benzylated product and potentially lower percentages of di-benzylated byproducts [5]. These conditions also reduce the formation of depolymerized benzyloxy-triethylene glycol, which is highly important for stepwise monodisperse long polyethylene glycol synthesis [5]. The benzyloxy protection strategy offers several advantages including stability under basic conditions and ease of removal when required [5].

Phase transfer catalysis has been successfully employed for benzyloxy group introduction, where polyethylene glycol itself acts as both polymer support and phase-transfer catalyst [22]. No additional catalyst such as quaternary ammonium salts is required in these reactions [22]. The polyethylene glycol molecules can form chelates similar to crown ethers, resulting in solvation of potassium cations and acceleration of the reaction [22].

MethodYield (%)Di-benzylated Product (%)Temperature (°C)Solvent
Modified sodium hydride>70<1540Tetrahydrofuran
Traditional conditions~70Variable60-80Various
Phase transfer catalysis78Minimal80Dioxane

One-Pot Synthetic Routes for Bifunctional Polyethylene Glycol Derivatives

One-pot synthetic approaches for bifunctional polyethylene glycol derivatives have revolutionized the efficiency of preparing compounds like 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate [13] [24]. The development of base-labile protecting groups such as the phenethyl group enables polyethylene glycol elongation to be achieved in two steps - deprotection and coupling - in only one pot [13] [24].

This methodology eliminates the need for isolation and purification of intermediate products after deprotection, and the deprotonation step is no longer required [13] [24]. The one-pot approach significantly reduces synthesis costs compared to traditional three-step procedures involving deprotection, deprotonation, and coupling in two separate vessels [13] [24].

For base-labile protecting groups to be useful in polyethylene glycol synthesis using the one-pot elongation approach, they must meet two criteria: the protecting group can be removed under basic conditions, and the protecting group remains stable under basic Williamson ether formation conditions [13]. Screening studies have identified several suitable protecting groups including phenethyl derivatives that meet both requirements [13].

The tandem disulfide reduction followed by thio-bromo click reaction represents another powerful one-pot approach [7]. This method utilizes tris(2-carboxyethyl)phosphine hydrochloride mediated disulfide reduction coupled to a thio-bromo click reaction for preparing bifunctional polyethylene glycol-peptide conjugates [7]. The synthesis is conducted in aqueous binary solvent mixtures and provides high yields of purified products [7].

One-Pot MethodSteps EliminatedYield ImprovementTime Reduction
Base-labile protectionIsolation/purification15-25%50-70%
Tandem reduction-clickMultiple workups20-30%60-80%
Direct couplingIntermediate isolation10-20%40-60%

Microwave-assisted functionalization represents an emerging one-pot methodology for polyethylene glycol derivatives [23]. The procedure involves dispensing molar excess of methacrylic anhydride into polyethylene glycol and microwaving for five minutes on maximum power with periodic vortexing [23]. This approach provides rapid functionalization with minimal workup requirements [23].

Chemoselective Modification Strategies

Chemoselective modification strategies are essential for the controlled synthesis of 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, particularly when multiple reactive sites are present [9] [18]. The concept of polymer desymmetrization has been successfully applied to maximize yields of monofunctional polyethylene glycol tosylate derivatives [18].

The use of heterogeneous catalysts enables remarkable chemoselectivity in polyethylene glycol modifications [18]. Silver oxide mediated monotosylation exceeds the expected statistical value of 50% for random reaction, achieving 71-76% yields of monofunctional products [18]. This enhancement results from the specific stoichiometric ratio of silver oxide and potassium iodide catalysts [18].

Enzyme-catalyzed chemoselective modifications offer exceptional control over regioselectivity [16] [32]. Candida antarctica lipase and Aspergillus fumigatus esterase demonstrate remarkable ability to produce monothiol and dithiol derivatives of tetraethylene glycol through controlled transesterification reactions [16]. The reactions proceed in a stepwise manner, first producing monothiols, with tetraethylene glycol monothiol obtained in 15 minutes while conversion to dithiol requires 8 hours [16].

The catalytic cycle for enzyme-mediated modifications involves acylation and deacylation steps [32]. The first step involves nucleophilic attack by the catalytic serine residue, leading to formation of tetrahedral intermediate structures followed by ring-opening [32]. The deacylation steps comprise nucleophilic attack by terminal alcohol functions of initiators [32].

Chemoselective StrategySelectivity RatioReaction TimeTemperature (°C)
Silver oxide catalysis3:1 (mono:di)3-6 hours25
Enzyme catalysis>10:115 min - 8 hours50
Silica chloride14:1 (sec:pri)VariableReflux

Advanced chemoselective strategies involve the use of protecting group compatibility [5]. The 4-benzyloxy benzyl alcohol function and dimethoxytrityl protecting groups demonstrate compatibility even though both are acid-sensitive [5]. The linker remains intact when the dimethoxytrityl group is removed under acidic conditions repeatedly [5].

Scalable Preparation Methods for Research Applications

Scalable preparation methods for 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate require careful optimization of reaction parameters and purification strategies [9] [20]. The development of chromatography-free synthesis approaches has been a major focus for improving scalability [5].

The solid-phase stepwise synthesis methodology enables production of monodisperse polyethylene glycol derivatives at scales of 208 millimoles, theoretically producing 73 grams of target compounds [5]. This approach minimizes formation of di-benzylated and depolymerized products through careful control of reagent ratios and reaction conditions [5]. The use of four equivalents tetraethylene glycol with one equivalent sodium hydride, followed by alkylation with 0.8 equivalents benzyl bromide provides optimal scalability [5].

Industrial-scale considerations include the assessment of scalability through gram-scale preparations [9]. Cholesterol-polyethylene glycol conjugates have been successfully prepared at 2-gram scale with excellent results maintained [9]. The iterative addition methodology permits systematic synthesis while avoiding purification during polyethylene glycol chain growth [9].

Flow chemistry approaches offer significant advantages for scalable synthesis [31]. The effective immobilization of ruthenium catalysts in polyethylene glycols enables coupling reactions in repetitive batch mode [31]. The reactions achieve high accumulative turnover numbers of approximately 660-734 compared to conventional solvents [31]. The catalyst stability remains constant through the first 6 runs with gradual deactivation observed subsequently [31].

Scale ParameterLaboratory ScalePilot ScaleProduction Considerations
Batch size1-10 g50-500 gContinuous processing
Reaction time3-8 hours6-12 hoursHeat management
PurificationColumn chromatographyCrystallizationWaste minimization
Yield70-85%65-80%Economic optimization

Response surface methodology has been employed to optimize scalable polyethylene glycol modification processes [36]. Central composite design experiments identify optimal conditions including concentration, temperature, time, and pH parameters [36]. The optimum conditions were determined to be 32.5 grams per liter concentration, 10 minutes incubation time, 27°C temperature, and pH 7 [36].

Purification Challenges and Solutions

The purification of 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate presents significant challenges due to the structural similarity of reaction products and byproducts [11] [25]. Polyethylene glycol derivatives with varying degrees of functionalization create complex mixtures requiring sophisticated separation strategies [11].

High-performance liquid chromatography methods have been developed specifically for polyethylene glycol derivative purification [18] [25]. The use of evaporative light scattering detectors enables both analytical and semipreparative separation of monotosylated polyethylene glycols on gram scale up to 20,000 grams per mole [18]. These methods overcome the disadvantages of toxic solvent usage and narrow application scope associated with conventional approaches [25].

Preparative purification using polystyrene-divinylbenzene beads with ethanol-water eluants provides a clear and powerful chromatographic approach [25]. This method achieves target products with greater than 99% purity at gram scale in a single step [25]. The polarity-based separation exploits the different physicochemical properties of polyethylene glycol derivatives [25].

The separation challenges include isolation of unreacted protein from polyethylene glycol-modified proteins, isolation of each modified form from reaction media, and fractionation based on degree of modification [11]. A combination of chromatographic and non-chromatographic techniques is typically designed for each specific process [11].

Purification MethodPurity Achieved (%)ScaleAdvantagesLimitations
HPLC-ELSD>951-20 gHigh resolutionEquipment cost
Resin chromatography>991-100 gScalableSolvent usage
Membrane centrifugation90-95VariableRapidLower purity
Dialysis85-901-1000 gSimpleTime consuming

Anion-exchange chromatography has proven effective for purifying polyethylene glycol-protein conjugates [30]. The elution salt concentration decreases with increasing polyethylene glycol chain length [30]. Breakthrough studies confirm very large decreases in dynamic binding capacity compared to native proteins [30]. The agarose-based ion-exchangers with open porous structures result in the highest dynamic binding capacities [30].

Membrane separation techniques including dialysis and ultrafiltration provide alternative purification approaches [27]. Dialysis against water enables monitoring of purification progress through periodic sampling [27]. The procedure requires 24-70 hours depending on molecular weight, with smaller derivatives requiring longer dialysis times [27].

Alternative Synthetic Pathways

Alternative synthetic pathways for 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate encompass diverse methodological approaches beyond conventional tosylation strategies [2] [10]. The macrocyclic sulfate methodology represents a significant advancement in polyethylene glycol chain elongation [9].

The tetraethylene glycol macrocyclic sulfate approach eliminates the need for protecting or activating groups during the elongation process [9]. This methodology reduces the number of synthesis steps compared to traditional methods [9]. The macrocyclic sulfate acts as an elongation building block containing the activation moiety, circumventing the use of protecting groups on each polyethylene glycol growth step [9].

Enzymatic polymerization offers an environmentally benign alternative pathway [32]. Candida antarctica lipase and Aspergillus fumigatus esterase enable controlled ring-opening polymerization for polyethylene glycol derivatives [32]. The catalytic cycle involves acylation and deacylation steps with well-defined tetrahedral intermediate structures [32]. The rate-limiting step is typically the formation of the enzyme-acyl intermediate structure [32].

Metal-catalyzed approaches provide additional synthetic options [31]. Ruthenium catalysts immobilized in polyethylene glycols enable coupling reactions with high turnover numbers [31]. The polyethylene glycol matrix serves dual functions as both solvent and catalyst support [31]. Catalyst leaching remains minimal at less than 1.6% of initial ruthenium loading [31].

Alternative PathwayKey AdvantageTypical Yield (%)Environmental Impact
Macrocyclic sulfateNo protecting groups83-99Reduced waste
Enzymatic synthesisMild conditions75-95Biodegradable catalyst
Metal catalysisHigh selectivity70-90Catalyst recovery
Flow chemistryContinuous process65-85Reduced solvent

The Mitsunobu reaction pathway offers regioselective alternatives for polyethylene glycol functionalization [10]. This approach enables direct displacement of hydroxyl groups with retention of stereochemistry [10]. The reaction proceeds under mild conditions with high functional group tolerance [10].

Solid-phase synthesis represents a paradigm shift in polyethylene glycol derivative preparation [5]. Wang resin containing 4-benzyloxy benzyl alcohol function serves as the support [5]. The synthetic cycle consists of deprotonation, Williamson ether formation, and detritylation [5]. This methodology is entirely chromatography-free and produces products with high yields and near-monodispersity [5].

Click chemistry approaches utilizing copper-catalyzed azide-alkyne cycloaddition provide highly efficient coupling strategies [33]. These reactions are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields [33]. The methodology has found widespread application in bioconjugation and material sciences [33].

The nucleophilic substitution of 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism under most reaction conditions [1] [2]. The tosylate group functions as an excellent leaving group due to its ability to stabilize the negative charge through resonance with the aromatic ring system [3] [4].

Primary Mechanistic Pathway: The reaction follows a concerted mechanism where nucleophilic attack occurs simultaneously with tosylate departure. The transition state exhibits partial bond formation between the nucleophile and the electrophilic carbon, coupled with partial bond breaking between the carbon and the tosylate oxygen [5]. Kinetic studies demonstrate that the reaction is first-order with respect to both the substrate and nucleophile, confirming the bimolecular nature of the process [6].

Rate-Determining Step: The formation of the transition state represents the rate-determining step, with activation energies typically ranging from 45-70 kJ/mol depending on the nucleophile and solvent system [7] [8]. The tosylate group exhibits superior leaving group ability compared to halides, with a pKa of approximately -2.8 for p-toluenesulfonic acid, making it thermodynamically favorable for displacement reactions [9] [10].

Mechanistic Evidence: Stereochemical studies confirm inversion of configuration at the electrophilic carbon center, consistent with backside attack characteristic of SN2 mechanisms [1] [2]. The reaction proceeds through a pentacoordinate transition state where the nucleophile approaches from the opposite side of the leaving group, resulting in complete stereochemical inversion [11].

Solvent Effects on Nucleophilic Substitution Pathways

Solvent polarity exerts profound influence on the mechanism and rate of nucleophilic substitution reactions involving PEG-tosylate systems. The choice of solvent determines the relative contribution of SN1 and SN2 pathways, with polar solvents favoring ionization mechanisms and nonpolar solvents promoting concerted processes [12] [13].

Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethylsulfoxide (DMSO) enhance nucleophilicity by solvating cations preferentially over anions, thereby increasing the reactivity of anionic nucleophiles [12]. In these solvents, the rate enhancement factor reaches 3.1-4.2 relative to dichloromethane, while maintaining predominantly SN2 character [13].

Polar Protic Solvents: Alcohols and water can facilitate both SN1 and SN2 mechanisms depending on substrate structure. These solvents stabilize developing charges in the transition state through hydrogen bonding, but may also solvate nucleophiles extensively, reducing their reactivity [12] [13].

Nonpolar Solvents: Toluene and similar hydrocarbons favor SN2 mechanisms by preventing charge separation that would stabilize carbocation intermediates. Trichloroethylene has been identified as particularly effective for promoting SN2 selectivity, achieving 91:9 selectivity ratios compared to 75:25 in dichloromethane [12].

Solvent-Dependent Activation Parameters: The activation energy varies systematically with solvent polarity, decreasing from 72.3 kJ/mol in nonpolar solvents to 41.8 kJ/mol in highly polar media. This reflects the differential solvation of ground state versus transition state structures [13].

Stereoelectronic Control in PEG-Tosylate Systems

The polyethylene glycol chain introduces unique stereoelectronic effects that modulate the reactivity and selectivity of tosylate displacement reactions. The flexible ether linkages provide conformational freedom while simultaneously constraining the substrate through intramolecular interactions [14] [15].

Conformational Preorganization: The PEG backbone adopts extended conformations in polar solvents, positioning the tosylate group in an optimal orientation for nucleophilic attack. Molecular dynamics simulations reveal that the PEG chain maintains a relatively rigid structure around the reactive center while allowing flexibility in the terminal regions [14].

Chelation Effects: The multiple oxygen atoms in the PEG chain can coordinate with metal cations, creating chelate complexes that influence the electronic environment around the tosylate group. This coordination can either activate or deactivate the substrate depending on the metal center and chain length [16] [17].

Inductive Effects: The electron-withdrawing nature of the ether oxygens creates a cumulative inductive effect that increases the electrophilicity of the carbon bearing the tosylate group. This effect becomes more pronounced with longer PEG chains, as demonstrated by the progressive increase in rate enhancement factors from 1.0 to 2.4 as chain length increases [18] [19].

Steric Control: The PEG chain provides steric shielding that can direct nucleophilic attack to specific faces of the electrophilic carbon. This effect is particularly pronounced in branched PEG systems where conformational constraints become more significant [20] [21].

Kinetic Analysis of Leaving Group Behavior

The kinetic behavior of the tosylate leaving group in PEG-substituted systems exhibits distinctive characteristics that differentiate it from simple alkyl tosylates. The rate constants for displacement reactions span several orders of magnitude depending on the specific structural features of the PEG-tosylate substrate [22] [23].

Leaving Group Ability: The tosylate group demonstrates exceptional leaving group capability with a nucleofugality parameter of 1.2 relative to bromide . This superior performance results from the resonance stabilization of the tosylate anion through delocalization over the aromatic ring system and the sulfonyl oxygens [9] [3].

Activation Barriers: Kinetic analysis reveals activation energies ranging from 45.2 kJ/mol for electron-deficient aromatic systems to 72.3 kJ/mol for sterically hindered substrates. The PEG-tosylate system typically exhibits intermediate activation barriers of 65.2 kJ/mol, reflecting the balance between electronic activation and steric retardation [7] [8].

Temperature Dependence: Arrhenius analysis demonstrates that the pre-exponential factor varies systematically with PEG chain length, increasing from 10^8 to 10^11 s^-1 as the molecular weight increases from 134 to 1059 g/mol. This trend reflects the increased conformational entropy available to longer chain systems [25].

Substituent Effects: The electronic nature of substituents on the aromatic ring significantly influences the leaving group ability. Electron-withdrawing groups decrease the activation energy by 5-8 kJ/mol, while electron-donating groups increase it by similar amounts [7].

Electronic Effects of Benzyloxy Moiety on Reactivity Profiles

The benzyloxy protecting group in 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate exerts significant electronic effects that modulate the reactivity of the tosylate leaving group. These effects arise from the interplay between inductive electron withdrawal and resonance electron donation [27] [28].

Inductive Effects: The benzyloxy group exhibits a positive inductive effect (σI = +0.12) due to the electronegative oxygen atom, which withdraws electron density from the PEG chain through the sigma bond framework. This withdrawal increases the electrophilicity of the carbon bearing the tosylate group, facilitating nucleophilic attack [28] [29].

Resonance Stabilization: The aromatic ring can participate in resonance interactions with the ether oxygen, providing a negative resonance effect (σR = -0.32) that partially offsets the inductive withdrawal. The net effect (σp = -0.20) is slightly electron-donating, which moderately activates the substrate toward nucleophilic substitution [28] [30].

Conformational Constraints: The benzyl group adopts extended conformations that minimize steric interactions with the PEG chain while maximizing conjugative stabilization. This conformational preference influences the approach angle of nucleophiles and can affect the stereochemical outcome of substitution reactions [31] [32].

Solvation Effects: The aromatic ring enhances solvation in organic media through π-π interactions and van der Waals forces. This improved solvation stabilizes the transition state and reduces the activation barrier by approximately 8-12 kJ/mol compared to alkyl-protected analogues [33] [17].

Substrate-Specific Mechanistic Considerations

The unique structural features of 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate necessitate specialized mechanistic considerations that distinguish it from conventional alkyl tosylates. The combination of PEG chain flexibility, benzyloxy protection, and tosylate leaving group creates a distinctive reactivity profile [18] [19].

Substrate Preorganization: The PEG chain adopts specific conformations that position the tosylate group optimally for nucleophilic attack. Nuclear magnetic resonance studies reveal that the chain exists in a dynamic equilibrium between extended and folded conformations, with the extended form being more reactive toward nucleophiles [34] [14].

Microenvironment Effects: The PEG chain creates a unique microenvironment around the reactive center that influences both the thermodynamics and kinetics of the substitution reaction. This microenvironment can exclude water molecules while concentrating organic nucleophiles, leading to enhanced reaction rates in aqueous media [35] [36].

Cooperative Effects: Multiple ether oxygens can coordinate simultaneously with metal cations, creating cooperative binding effects that modulate the electronic properties of the substrate. These effects become more pronounced with longer PEG chains and can lead to non-linear dependencies of reaction rate on chain length [16] [17].

Mechanistic Crossover: Under certain conditions, the substrate can exhibit dual reactivity patterns, with both SN1 and SN2 pathways contributing to the overall reaction rate. The relative contribution depends on factors such as nucleophile strength, solvent polarity, and temperature [12] [37].

XLogP3

2.6

Dates

Last modified: 08-18-2023

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